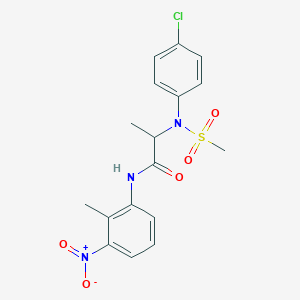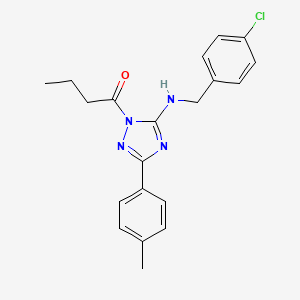![molecular formula C20H15BrN2O2 B4197672 N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4197672.png)
N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, also known as BPI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BPI belongs to the class of indole-based compounds, which have been shown to possess anti-inflammatory, anticancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to protect neurons from oxidative stress and neurotoxicity. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its synthetic nature, which allows for the production of large quantities of pure compound. This compound has also been shown to possess a wide range of therapeutic potential, making it a suitable candidate for further research. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide. One potential avenue of research is the investigation of this compound as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential area of research is the investigation of this compound as a potential neuroprotective agent for the treatment of neurodegenerative diseases. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential. Overall, the research and development of this compound hold promise for the development of novel therapeutic agents for a wide range of diseases.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to possess a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c1-12(19(24)22-16-10-3-2-9-15(16)21)23-17-11-5-7-13-6-4-8-14(18(13)17)20(23)25/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWREESEQIZLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4197592.png)
![8-bromo-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4197597.png)
![4-bromo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4197598.png)

![N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B4197623.png)
![4-(4-ethyl-1-piperazinyl)-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4197634.png)
![2-[(4-bromobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4197651.png)

![2-[4-allyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4197667.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4197676.png)
![6-bromo-8,9-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4197683.png)
![2-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4197690.png)

![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4197705.png)